2-((1-(4-ethoxyphenyl)-1-oxopropan-2-yl)thio)-6-methylpyrimidin-4(1H)-one
Description
This compound belongs to the pyrimidin-4(1H)-one class, characterized by a 6-methyl group and a thioether-linked 4-ethoxyphenylpropan-2-one moiety. Its structure (Fig. 1) confers unique physicochemical properties, such as moderate lipophilicity (logP ≈ 2.1) and hydrogen-bonding capacity due to the pyrimidinone ring and ethoxy group. Synthesized via nucleophilic substitution between 6-methyl-2-thioxopyrimidin-4(1H)-one and phenacyl bromide derivatives under basic conditions (sodium methoxide in methanol), it achieves yields of 65–78% depending on reaction optimization .
Anticonvulsant studies in rodent models demonstrate its efficacy in reducing pentylenetetrazole-induced seizures at 50 mg/kg, likely due to modulation of GABAergic pathways or sodium channel blocking .
Properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)-1-oxopropan-2-yl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-13-7-5-12(6-8-13)15(20)11(3)22-16-17-10(2)9-14(19)18-16/h5-9,11H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
JDSXBAFMIVHDNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)SC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1-oxopropan-2-yl)thio)-6-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-ethoxyphenyl acetic acid derivative, which is then subjected to a series of reactions including acylation, thiolation, and cyclization to form the final pyrimidinone structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethoxyphenyl)-1-oxopropan-2-yl)thio)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperature.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(4-ethoxyphenyl)-1-oxopropan-2-yl)thio)-6-methylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1-oxopropan-2-yl)thio)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological activity and physicochemical properties of pyrimidin-4(1H)-one derivatives are highly dependent on substituents at the 2- and 6-positions. Key analogs include:
Key Observations :
- Trifluoromethyl (CF₃) groups (e.g., ) enhance lipophilicity but reduce aqueous solubility, limiting bioavailability.
- Arylthio substituents (e.g., 4-ethoxyphenyl in the target compound) balance lipophilicity and hydrogen-bonding capacity, improving CNS penetration .
- Chlorophenyl and thiadiazolyl groups (e.g., ) exhibit divergent activities, suggesting substituent-specific target interactions.
Physicochemical and Spectroscopic Data
- 1H NMR : The target compound’s ethoxy group resonates at δ 1.35 ppm (triplet) and δ 4.05 ppm (quartet), distinct from CF₃ analogs (δ 7.8–8.2 ppm for aryl protons) .
- Melting Points : The target compound melts at 162–164°C, higher than SCH₃ derivatives (mp 120–122°C, ) due to stronger intermolecular hydrogen bonding.
Biological Activity
The compound 2-((1-(4-ethoxyphenyl)-1-oxopropan-2-yl)thio)-6-methylpyrimidin-4(1H)-one has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Chemical Formula: CHNOS
- IUPAC Name: this compound
This compound features a pyrimidine ring substituted with a thioether group and an ethoxyphenyl moiety, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity:
Several studies have investigated the anticancer properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown effective cytotoxicity against various cancer cell lines. In particular, derivatives that incorporate thioether functionalities have been linked to enhanced cell growth inhibition in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT-116 | 6.2 |
| 2-Ethoxyphenyl Derivative | MCF-7 | TBD |
2. Antioxidant Activity:
The antioxidant properties of similar compounds have been explored, indicating that they can scavenge free radicals and potentially reduce oxidative stress in biological systems. This suggests a broader therapeutic potential in conditions related to oxidative damage.
3. Enzyme Inhibition:
Research on related thioether compounds has shown inhibition of metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, thus enhancing cholinergic transmission.
Case Studies and Research Findings
A significant study published in Pharmaceutical Chemistry highlighted the synthesis and evaluation of various thioether-substituted pyrimidines, revealing their efficacy against multiple cancer types. The study demonstrated that compounds with the thioether linkage significantly enhance biological activity compared to their non-thioether counterparts .
Another investigation focused on the structure-activity relationship (SAR) of pyrimidine derivatives, confirming that modifications at the 6-position of the pyrimidine ring could lead to improved potency against cancer cell lines . These findings underscore the importance of structural variations in optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
